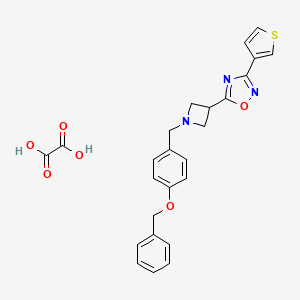
5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C25H23N3O6S and its molecular weight is 493.53. The purity is usually 95%.
The exact mass of the compound 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Angiotensin II Receptor Antagonism
Compounds bearing the 1,2,4-oxadiazole ring have been studied for their angiotensin II (AII) receptor antagonistic activities. A study by Kohara et al. (1996) involved the synthesis and evaluation of benzimidazole-7-carboxylic acids bearing 1,2,4-oxadiazole and related heterocycles for their in vitro and in vivo AII receptor antagonistic activities. These compounds were found to have high affinity for the AT1 receptor and showed significant inhibition of the AII-induced pressor response, suggesting their potential in treating hypertension and related cardiovascular diseases Kohara, Y., Kubo, K., Imamiya, E., Wada, T., Inada, Y., & Naka, T. (1996). Journal of medicinal chemistry.
Corrosion Inhibition
Another significant application of 1,2,4-oxadiazole derivatives is in the field of corrosion inhibition. Ammal, P., Prajila, M., & Joseph, A. (2018) conducted a study on the effect of substitution and temperature on the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles for mild steel in sulphuric acid. The study revealed that these compounds exhibit protective layer formation on mild steel surfaces, suggesting their utility in industrial applications to prevent metal corrosion Ammal, P., Prajila, M., & Joseph, A. (2018). Journal of environmental chemical engineering.
Antimicrobial Activity
Compounds with the 1,2,4-oxadiazole structure have also been explored for their antimicrobial properties. Patel, N., & Patel, J. C. (2011) synthesized a series of 2-oxo-azetidinyl-quinazolin-4(3H)-ones from Schiff bases and evaluated them for antibacterial and antifungal activities. The study found that compounds possessing chloro and methoxy groups exhibited good antimicrobial activity, indicating their potential use in developing new antimicrobial agents Patel, N., & Patel, J. C. (2011). Arabian Journal of Chemistry.
Antioxidant Activity
The antioxidant potential of 1,2,4-oxadiazole derivatives has been investigated as well. Rabie, A. M., Tantawy, A. S., & Badr, S. M. I. (2016) designed and synthesized a novel series of 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles and evaluated their antioxidant activities through in vitro assays. The study revealed that certain derivatives exhibited significant antioxidant activities, suggesting their applicability in medicinal chemistry for the development of new antioxidant agents Rabie, A. M., Tantawy, A. S., & Badr, S. M. I. (2016).
Eigenschaften
IUPAC Name |
oxalic acid;5-[1-[(4-phenylmethoxyphenyl)methyl]azetidin-3-yl]-3-thiophen-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S.C2H2O4/c1-2-4-18(5-3-1)15-27-21-8-6-17(7-9-21)12-26-13-20(14-26)23-24-22(25-28-23)19-10-11-29-16-19;3-1(4)2(5)6/h1-11,16,20H,12-15H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZELWZFWWNSGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=NC(=NO4)C5=CSC=C5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(4-(Benzyloxy)benzyl)azetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole oxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2822062.png)
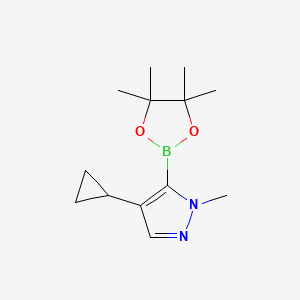
![5-(2-chloro-4-fluorobenzyl)-3-(2-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2822064.png)
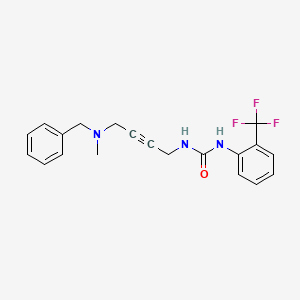
![(3Ar,6aS)-3a,5-dimethyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2822069.png)
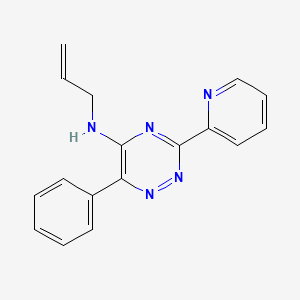
![3-Chloro-2-({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B2822071.png)
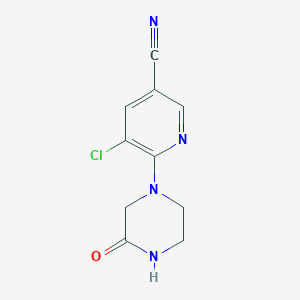
![3-(tetrahydro-2-furanylmethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822077.png)
![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B2822078.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methylindoline-1-carbonyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2822081.png)
![1-[Bromo(phenyl)methyl]-4-fluorobenzene](/img/structure/B2822083.png)
![1-Propanol, 2-amino-3-[(2-aminoethyl)amino]-, trihydrochloride, (2R)-](/img/structure/B2822084.png)
